molecular formula C9H6F3N5S2 B13719872 6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine

6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine

Katalognummer: B13719872
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: HEXYOZIKTHUMFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine typically involves the reaction of thiazole derivatives with pyrimidine precursors under specific conditions. One common method involves the use of hydrazonoyl halides and thiourea in the presence of a base such as triethylamine in ethanol . The reaction is carried out under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine is unique due to its combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C9H6F3N5S2

Molekulargewicht

305.3 g/mol

IUPAC-Name

[4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C9H6F3N5S2/c10-9(11,12)5-3-4(6-14-1-2-19-6)15-8(16-5)17-7(13)18/h1-3H,(H3,13,15,16,17,18)

InChI-Schlüssel

HEXYOZIKTHUMFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.